molecular formula C8H18Cl2N2 B1487336 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 101724-47-4

8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No. B1487336
M. Wt: 213.15 g/mol
InChI Key: PUJRTSDUBXJDJU-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, displays a wide array of interesting biological activities . The compound “8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride” is a derivative of this scaffold .


Synthesis Analysis

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride” is derived from the 8-azabicyclo[3.2.1]octane scaffold . The InChI code for the related compound “3,8-diazabicyclo[3.2.1]octane dihydrochloride” is 1S/C6H12N2.2ClH/c1-2-6-4-7-3-5(1)8-6;;/h5-8H,1-4H2;2*1H .


Chemical Reactions Analysis

The stereochemical control in the synthesis of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques: Researchers have developed efficient methods for synthesizing derivatives of 3,8-diazabicyclo[3.2.1]octane, including 8-ethyl-3,8-diazabicyclo[3.2.1]octane, using pyroglutamic acid and amide activation. This synthesis involves key steps like reduction and cyclization of nitroenamine intermediates (Singh et al., 2007).
  • Chemical and Thermal Behavior: The 8-acyl derivatives of 3,8-diazabicyclo[3.2.1]octane exhibit notable thermal and chemical behaviors, showing rearrangements under specific conditions, which are critical for understanding their chemical properties (Cignarella et al., 1963).

Pharmacological Research

  • Analogs for Drug Development: Derivatives of 3,8-diazabicyclo[3.2.1]octane have been studied for their potential in drug development. For example, the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives related to propoxyphene, indicating their relevance in creating new pharmacological agents (Occelli et al., 1978).

Molecular and Structural Analysis

  • Molecular Structure Characterization: Detailed studies have been conducted to characterize the molecular structure of 1,4-diazabicyclo[3.2.1]octane, a related compound, using methods like X-ray analysis and DFT geometry optimizations. These studies provide insights into the structural and electronic properties of these bicyclic compounds, which are essential for their application in various scientific domains (Britvin et al., 2017).

Applications in Organic Synthesis

  • Building Blocks for Cocaine Analogues: An orthogonally protected 3,8-diazabicyclo[3.2.1]octane has been developed as a building block for the synthesis of cocaine analogues. This compound demonstrates the versatility of 3,8-diazabicyclo[3.2.1]octane derivatives in organic synthesis (Pichlmair et al., 2004).

properties

IUPAC Name

8-ethyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-10-7-3-4-8(10)6-9-5-7;;/h7-9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJRTSDUBXJDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCC1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SW Blackman - 1960 - search.proquest.com
3, 8-Diazabicyclo (3» 2, l) octane and some of its nitrogen substituted derivatives have been prepared. Dimethyl-a, δ-dibromoadipate, upon treatment with primary amines, yielded N-…
Number of citations: 2 search.proquest.com

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